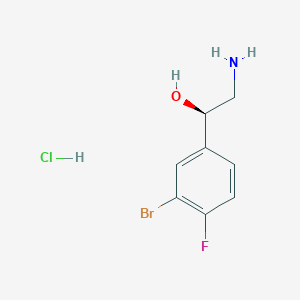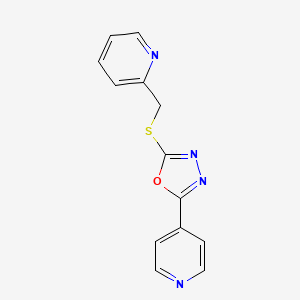
(1-Isobutyl-1H-pyrazol-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol: is a heterocyclic compound with the molecular formula C8H14N2O . It is characterized by a pyrazole ring substituted with an isobutyl group and a hydroxymethyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
Chemistry: [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazole-based ligands and catalysts .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties .
Medicine: The compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to interact with specific biological targets, making them candidates for drug development .
Industry: In the industrial sector, [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol is used in the synthesis of agrochemicals and specialty chemicals. Its unique structure allows for the creation of compounds with specific properties .
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, a category to which this compound belongs, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds , it can be inferred that the compound may affect the biochemical pathways related to these diseases.
Pharmacokinetics
The compound has a molecular weight of 15421, a topological polar surface area of 38, and a XLogP3 of 06 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol .
Industrial Production Methods: Industrial production methods for [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxymethyl group yields carboxylic acids or aldehydes.
- Reduction of the pyrazole ring can produce dihydropyrazoles.
- Substitution reactions yield various derivatives depending on the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
(1H-Pyrazol-3-yl)methanol: Lacks the isobutyl group, resulting in different chemical properties and reactivity.
(1-Isobutyl-1H-pyrazol-5-yl)methanol: Similar structure but with the hydroxymethyl group at a different position, affecting its reactivity and biological activity.
Uniqueness: [1-(2-Methylpropyl)-1H-pyrazol-3-yl]methanol is unique due to the presence of both the isobutyl and hydroxymethyl groups on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
[1-(2-methylpropyl)pyrazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)5-10-4-3-8(6-11)9-10/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPILJYIXPPYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823829-50-0 |
Source


|
| Record name | [1-(2-methylpropyl)-1H-pyrazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)

![2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2363782.png)








![(E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2363798.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)
![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
